molecular formula C7H8N2O2S B14886442 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid

4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B14886442
M. Wt: 184.22 g/mol
InChI Key: CKOXTKDRSRJCHT-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-aminocrotonate with phenylisothiocyanate and acetic anhydride . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired pyrimidine derivative.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, inhibiting its function . This interaction disrupts the protein’s ability to bind to nucleic acids, thereby inhibiting viral replication.

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thioxo and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12)

InChI Key

CKOXTKDRSRJCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=S)N1)C)C(=O)O

Origin of Product

United States

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